molecular formula C9H8N2O2 B1293492 1,4-Dihydro-6-methylquinoxaline-2,3-dione CAS No. 6309-61-1

1,4-Dihydro-6-methylquinoxaline-2,3-dione

Cat. No.: B1293492
CAS No.: 6309-61-1
M. Wt: 176.17 g/mol
InChI Key: HOHZZPCLZWZMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C9H8N2O2.

Biochemical Analysis

Biochemical Properties

1,4-Dihydro-6-methylquinoxaline-2,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an effective corrosion inhibitor in electrochemical impedance spectroscopy and potentiodynamic polarization studies . Additionally, it can function as a supramolecular material with excellent adsorption properties, which can be used to increase the adsorption of organic pollutants from water or soil .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanism of action involves its hydrophobic nature, which allows it to interact with various molecular targets within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its application in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles where it can exert its effects. Understanding its localization is crucial for elucidating its role in cellular processes .

Preparation Methods

The synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2,3-diaminotoluene with glyoxylic acid or its derivatives. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Dihydro-6-methylquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Dihydro-6-methylquinoxaline-2,3-dione has several scientific research applications:

Comparison with Similar Compounds

1,4-Dihydro-6-methylquinoxaline-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research .

Properties

IUPAC Name

6-methyl-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHZZPCLZWZMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212416
Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6309-61-1
Record name 6-Methylquinoxaline-2,3(1H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6309-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006309611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6309-61-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41606
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydro-6-methylquinoxaline-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-Methyl-1,4-dihydroquinoxaline-2,3-dione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFE4V4JT6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,4-diaminotoluene (0.302 g, 0.247 mmol, Aldrich) in 2 N HCl (4 mL, 8 mmol), oxalic acid dihydrate (0.330 g, 0.261 mmol, Fisher) was added in one portion. The resulting deep purple solution was refluxed for 13 h, to give a purple suspension. This was cooled to 25° C., filtered, washed with water (5 mL), and dried in vacuo (0.1 mm Hg) to give a blue-grey powder. This was taken up in 2 N NaOH (34 mL, 68 mmol), giving a brown solution, which was filtered. The brown filtrate was acidified to pH 1.0 by addition of 2 N HCl (42 mL, 84 mmol), resulting in a tan suspension. Filtration of the suspension and washing of the filter cake with water (5 mL) gave the title compound as a grey powder (225.5 mg, 43%); mp 318° C. (the block was preheated to 300° C.); 1H NMR (DMSO-d6) δ 2.32 (s, 3H), 6.90-6.99 (m, 3H), 11.22 (s, 1H), 11.90 (s, 1H).
Quantity
0.302 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
34 mL
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydro-6-methylquinoxaline-2,3-dione
Reactant of Route 2
Reactant of Route 2
1,4-Dihydro-6-methylquinoxaline-2,3-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Dihydro-6-methylquinoxaline-2,3-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,4-Dihydro-6-methylquinoxaline-2,3-dione
Reactant of Route 5
Reactant of Route 5
1,4-Dihydro-6-methylquinoxaline-2,3-dione
Reactant of Route 6
Reactant of Route 6
1,4-Dihydro-6-methylquinoxaline-2,3-dione
Customer
Q & A

Q1: How does 6-Methylquinoxaline-2,3(1H,4H)-dione interact with metal surfaces to inhibit corrosion?

A1: Research indicates that 6-Methylquinoxaline-2,3(1H,4H)-dione acts as a corrosion inhibitor by adsorbing onto the metal surface, forming a protective film. [, ] This adsorption process primarily occurs at cathodic sites on the metal, classifying it as a cathodic type inhibitor. [] The effectiveness of this adsorption is influenced by the inhibitor's concentration, with higher concentrations leading to increased inhibition efficiency. [, ]

Q2: What experimental techniques were used to study the corrosion inhibition properties of 6-Methylquinoxaline-2,3(1H,4H)-dione?

A2: Several electrochemical techniques were employed to investigate the inhibition mechanism. These included:

  • Electrochemical Impedance Spectroscopy (EIS): This technique provided insights into the changes in charge transfer resistance (Rct) and double layer capacitance (Cdl), confirming the adsorption of the compound onto the metal surface. []
  • Tafel Polarization: This method helped determine the inhibitor type (cathodic in this case) and further validated the inhibition efficiency observed in EIS measurements. []
  • Mass Loss Measurements: This technique allowed for direct quantification of the corrosion rate in the presence and absence of the inhibitor, confirming its effectiveness in reducing material loss. []

Q3: What computational chemistry approaches were used to study 6-Methylquinoxaline-2,3(1H,4H)-dione, and what insights did they provide?

A3: Researchers utilized quantum chemical calculations to gain a deeper understanding of the inhibitor's behavior. [] These calculations can provide information about the molecule's electronic structure, energy levels, and reactivity, which are crucial factors influencing its adsorption and inhibition properties. While the specific details of these calculations are not provided in the abstracts, they likely contributed to a more comprehensive understanding of the inhibitor's mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.